(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Overview
Description
(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic organic compound characterized by its unique structural features, including an oxadiazole ring, a piperidine moiety, and a styrylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Piperidine Moiety: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Attachment of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the styrylsulfonyl group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole derivatives: Various derivatives with modifications on the oxadiazole or piperidine rings.
Uniqueness
(E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)17-19-20-18(24-17)16-8-11-21(12-9-16)25(22,23)13-10-15-6-4-3-5-7-15/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJISUBFMQOAWEX-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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